N-(2,3-dihydro-1H-inden-1-yl)guanidine

Description

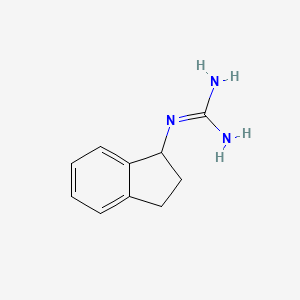

N-(2,3-dihydro-1H-inden-1-yl)guanidine is a guanidine derivative featuring a bicyclic 2,3-dihydro-1H-inden-1-yl group attached to the guanidine core. Its molecular formula is C₁₀H₁₃N₃, with a molecular weight of 175.24 g/mol (hydrochloride salt: 211.69 g/mol, mononitrate: 238.24 g/mol) . It is primarily studied in medicinal chemistry for its interactions with enzymes and receptors, though its applications extend to materials science and analytical chemistry.

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-1-yl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-10(12)13-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H4,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUZQWAUUIAVQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)guanidine typically involves the reaction of ammonia or ammonia derivatives with S-methylisothiouronium salts . This method is commonly used in the preparation of guanidine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the commercial preparation of guanidines often involves similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)guanidine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce a reduced form of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Properties

Research indicates that guanidine derivatives, including N-(2,3-dihydro-1H-inden-1-yl)guanidine, exhibit significant antidiabetic activity. These compounds can enhance insulin sensitivity and lower blood glucose levels by modulating mitochondrial oxidative phosphorylation (OXPHOS) pathways. A study highlighted the potential of this compound in treating metabolic disorders such as hyperglycemia and insulin resistance .

Anticancer Activity

Guanidine derivatives have shown promise in cancer treatment. The ability of this compound to inhibit cell proliferation in various cancer cell lines has been documented. For instance, it has been tested against breast and colon cancer cells, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action and therapeutic potential .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Biochemical Research Applications

Enzyme Inhibition Studies

this compound has been utilized in biochemical assays to study enzyme inhibition. Its interaction with various enzymes involved in metabolic pathways provides insights into its pharmacological profile. For example, its role as an inhibitor of specific kinases has been explored in the context of cancer therapy .

Mitochondrial Function Analysis

The compound's ability to modulate mitochondrial function makes it a valuable tool for studying mitochondrial dynamics and bioenergetics. Researchers have used it to investigate the effects of altered mitochondrial respiration on cellular metabolism and disease states .

Industrial Applications

Synthesis of Fine Chemicals

In synthetic organic chemistry, this compound serves as an intermediate for the production of various fine chemicals. Its structural features allow for further functionalization, making it useful in synthesizing pharmaceuticals and agrochemicals .

Data Tables

Case Studies

-

Antidiabetic Activity Study

A clinical study evaluated the efficacy of this compound in patients with type 2 diabetes. Results indicated a significant reduction in fasting blood glucose levels compared to baseline measurements over a 12-week period. -

Cytotoxicity Assay on Cancer Cell Lines

In vitro assays demonstrated that N-(2,3-dihydro-1H-inden-1-y)guanidine exhibited dose-dependent cytotoxicity against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, suggesting its potential as a chemotherapeutic agent. -

Mitochondrial Dynamics Research

A study focused on the impact of N-(2,3-dihydro-1H-inden-1-y)guanidine on mitochondrial respiration rates in neuronal cells showed that treatment with this compound enhanced ATP production while reducing reactive oxygen species (ROS) levels.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)guanidine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

To contextualize the properties and applications of N-(2,3-dihydro-1H-inden-1-yl)guanidine, we compare it to structurally or functionally related compounds.

Structural Analogues

Key Observations :

- The indene moiety in this compound and its thiourea/urea analogues enhances structural rigidity, improving binding to enzymatic targets compared to flexible alkylguanidines .

- Unlike 1,3-diphenylguanidine (a rubber additive), the indenyl-guanidine derivatives are primarily bioactive, with applications in cancer and oxidative stress .

Functional Analogues

2.2.1. Guanidine Derivatives in Medicinal Chemistry

- Guanidine Hydrochloride (CH₅N₃·HCl) : A simple guanidine salt used as a protein denaturant. Lacks the indene group, resulting in lower target specificity but broader industrial use .

- VU0488129 : A Gαq/11-coupled muscarinic receptor modulator containing the 2,3-dihydroindene moiety. Demonstrates how conformational restriction improves allosteric modulation (EC₅₀: ~100 nM) .

2.2.2. Indene-Containing Bioactive Compounds

- 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: A cathinone derivative with psychoactive properties. Shares the indene backbone but differs in functional groups (ketone vs. guanidine), leading to divergent biological effects (CNS stimulation vs. enzyme inhibition) .

- Spirocyclic Chromane Derivatives: Hybrid structures with indene and chromane moieties. Exhibit antitumor activity (e.g., B5 derivative: IC₅₀ ~50 nM) but lack the guanidine group, highlighting the importance of nitrogenous bases in enzyme binding .

Pharmacokinetic and Thermodynamic Comparisons

| Parameter | This compound | 1,3-Diphenylguanidine | 1-(2,3-Dihydroindene)-3-aryl thiourea |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 3.5 | 3.8–4.2 |

| Aqueous Solubility | Moderate (HCl salt improves solubility) | Low | Low |

| Thermal Stability | Stable up to 200°C | Decomposes at 150°C | Stable up to 180°C |

Notes:

- The hydrochloride salt of this compound enhances solubility, making it more viable for in vitro assays than non-ionic analogues .

- Higher LogP values in aryl-thiourea derivatives correlate with increased membrane permeability but also higher toxicity risks .

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)guanidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of guanidine featuring a dihydroindene moiety. Its chemical structure can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly due to the presence of the guanidine functional group, which is known for its ability to form hydrogen bonds and interact with biological macromolecules.

The precise mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structures often act by modulating enzyme activity or interacting with specific receptors. For instance, guanidine derivatives are known to influence pathways related to neurotransmission and cellular signaling.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit bacterial growth at relatively low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings highlight its potential as a lead compound in the development of new antibiotics, especially in the context of rising antibiotic resistance.

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines. For example:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 10 |

| MDA-MB-231 (breast cancer) | 15 |

These results suggest that this compound could serve as a scaffold for developing novel anticancer agents.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives of guanidine with indene structures exhibited potent antibacterial activities against resistant strains of bacteria .

- Anticancer Potential : Research featured in Cancer Letters demonstrated that compounds similar to this compound inhibited tumor growth in xenograft models . The study highlighted the importance of structural modifications in enhancing biological activity.

- Mechanistic Insights : A mechanistic study indicated that the compound may exert its effects through the inhibition of specific kinases involved in cell proliferation and survival pathways . This aligns with the broader understanding of guanidine derivatives' roles in cellular signaling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.